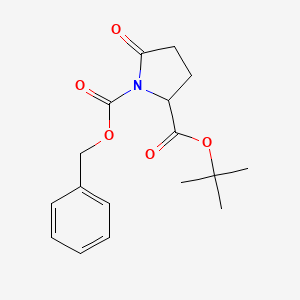
1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C17H21NO5. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with benzyl and tert-butyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the esterification of pyroglutamic acid derivatives. One common method includes the reaction of benzyl alcohol and N,N-dimethyl ethanolamine with tert-butyl carbonate in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of the compound at a commercial scale with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carboxylated pyrrolidine derivatives, which can be further utilized in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl and tert-butyl groups contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- N-Boc-L-pyroglutamic acid benzyl ester
- 1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C17H21NO5 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-15(20)13-9-10-14(19)18(13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI-Schlüssel |
VLWCTEHZKXFOHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


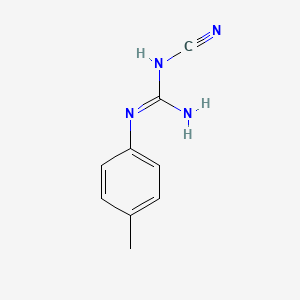
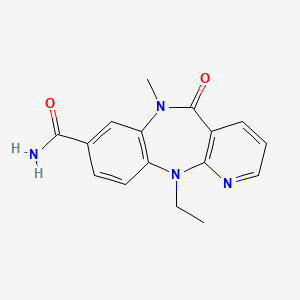

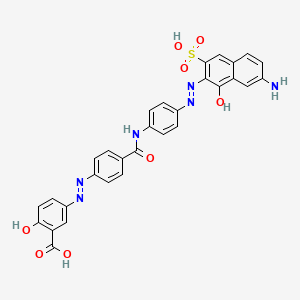

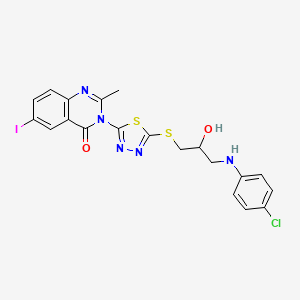
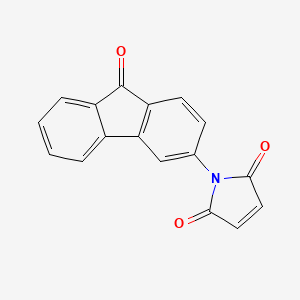

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
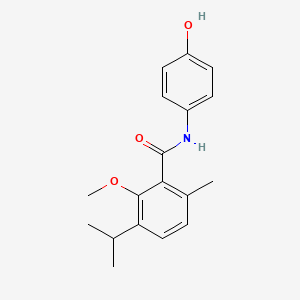
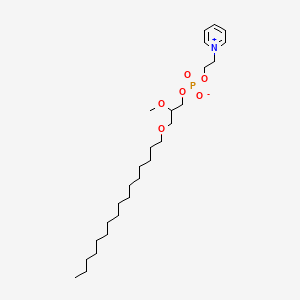
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)


